molecular formula C10H7F2NO B12505949 7-(Difluoromethoxy)isoquinoline

7-(Difluoromethoxy)isoquinoline

Cat. No.: B12505949
M. Wt: 195.16 g/mol
InChI Key: QICGAZDTBORDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C10H7F2NO, and it has a molecular weight of 195.17 g/mol .

Comparison with Similar Compounds

Biological Activity

7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The unique difluoromethoxy substitution enhances its lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a crucial role in glucocorticoid metabolism. Additionally, molecular docking studies suggest that this compound can effectively bind to viral proteins, potentially inhibiting their function and blocking viral replication pathways .

Biological Activities

The compound exhibits a range of biological activities that are summarized below:

  • Antiviral Activity : Research indicates that isoquinoline derivatives, including this compound, can inhibit viral replication pathways. For instance, some studies have shown that isoquinolines can inhibit the main protease of SARS-CoV-2, indicating their relevance in treating viral infections .
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its ability to target cancer cells effectively.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes, which could have therapeutic implications in conditions like diabetes and cancer .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

Study Focus Findings
MDPI Study (2022)Isoquinoline precursorsShowed relaxation effects on smooth muscle tissues through calcium channel modulation .
Bioactivity Study (2022)Viral infectionsIdentified binding affinities against viral proteins; showed potential against SARS-CoV-2 .
In Silico Studies (2024)Drug discoveryHighlighted the compound's ability to inhibit Mpro of SARS-CoV-2 with effective binding scores .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoquinoline derivatives. The following table compares its properties with those of related compounds:

Compound Name Structural Features Unique Properties
1-ChloroisoquinolineChlorine at position 1Exhibits antibacterial activity
7-MethoxyisoquinolineMethoxy group at position 7Known for neuroprotective effects
BerbamineBis-benzylisoquinoline structureAntiviral properties against multiple viruses
CoptisineAdditional methoxy groupsStrong binding affinity against proteases

The difluoromethoxy substitution in this compound not only enhances its lipophilicity but also potentially alters its interaction profile with biological targets compared to other isoquinoline derivatives .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

7-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H

InChI Key

QICGAZDTBORDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.